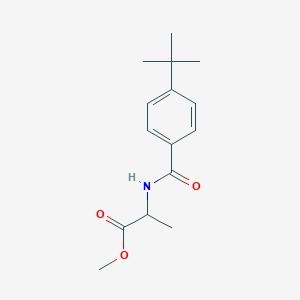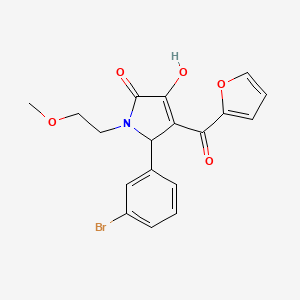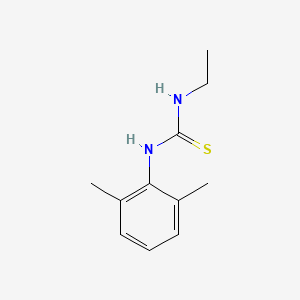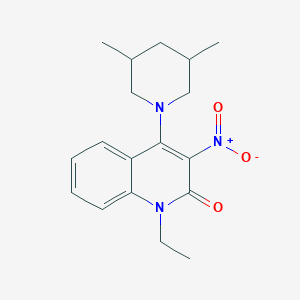
methyl N-(4-tert-butylbenzoyl)alaninate
Übersicht
Beschreibung
Methyl N-(4-tert-butylbenzoyl)alaninate, also known as MNBAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNBAA is a derivative of L-alanine and is commonly used as a photoinitiator in polymerization reactions.
Wissenschaftliche Forschungsanwendungen
Methyl N-(4-tert-butylbenzoyl)alaninate has been widely used in scientific research due to its potential applications in various fields. One of the most significant applications of this compound is as a photoinitiator in polymerization reactions. This compound can initiate polymerization upon exposure to light, making it a useful tool in the fabrication of various materials, including dental composites, adhesives, and coatings.
Wirkmechanismus
The mechanism of action of methyl N-(4-tert-butylbenzoyl)alaninate as a photoinitiator involves the absorption of light energy by the compound, leading to the formation of free radicals. These free radicals then initiate the polymerization reaction, resulting in the formation of a polymer network. The efficiency of this compound as a photoinitiator is dependent on various factors, including the type of polymerization reaction, light source, and reaction conditions.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity levels and is relatively safe for use in laboratory experiments. However, limited studies have been conducted on the biochemical and physiological effects of this compound. Further research is needed to determine the potential long-term effects of exposure to this compound and its metabolites.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl N-(4-tert-butylbenzoyl)alaninate has several advantages for use in laboratory experiments, including its high purity level, low toxicity, and ease of synthesis. However, this compound also has some limitations, including its limited solubility in water and its sensitivity to light and air.
Zukünftige Richtungen
There are several future directions for research on methyl N-(4-tert-butylbenzoyl)alaninate, including the development of new synthesis methods, the optimization of photopolymerization reactions using this compound, and the investigation of the potential applications of this compound in other fields, such as drug delivery and tissue engineering. Additionally, further research is needed to determine the potential long-term effects of exposure to this compound and its metabolites on human health and the environment.
Conclusion:
This compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly used as a photoinitiator in polymerization reactions and has several advantages for use in laboratory experiments. However, further research is needed to determine the potential long-term effects of exposure to this compound and its metabolites. The future directions for research on this compound include the development of new synthesis methods and the investigation of its potential applications in other fields.
Eigenschaften
IUPAC Name |
methyl 2-[(4-tert-butylbenzoyl)amino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-10(14(18)19-5)16-13(17)11-6-8-12(9-7-11)15(2,3)4/h6-10H,1-5H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTAZTXXOJBMPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC(=O)C1=CC=C(C=C1)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[3-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B3989185.png)
![2-{2-[(E)-2-phenylvinyl]-1H-benzimidazol-1-yl}ethanol](/img/structure/B3989198.png)
![1-(3-chlorophenyl)-4-{1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}piperazine](/img/structure/B3989205.png)
![methyl 2-[2-(4-chlorophenyl)-4-hydroxy-3-(5-methyl-2-furoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3989206.png)
![1-{2-[2-(2,2-diphenylethyl)-4-morpholinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B3989209.png)
![7,9-dimethyl-2-(trifluoromethyl)-1,2-dihydro-4H-thieno[2,3-c]chromen-4-one](/img/structure/B3989214.png)
![ethyl 4-[(2,4-dimethylphenyl)amino]-2-methyl-6-quinolinecarboxylate hydrochloride](/img/structure/B3989218.png)

![2-[1-(2-phenylethyl)-4-(2-pyridinylmethyl)-2-piperazinyl]ethanol](/img/structure/B3989231.png)
![N-(2,5-dimethylphenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea](/img/structure/B3989241.png)


![2-{[4-(2-nitrophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B3989260.png)
